5-Hydroxy Vioxx
Overview
Description
5-Hydroxyrofecoxib is a metabolite of rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Rofecoxib was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain before it was withdrawn from the market due to safety concerns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyrofecoxib can be achieved through the hydroxylation of rofecoxibThe reaction typically requires specific reagents and conditions to ensure the selective hydroxylation of the desired position .
Industrial Production Methods: Industrial production of 5-Hydroxyrofecoxib involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyrofecoxib undergoes various chemical reactions, including:
Oxidation: Conversion to 5-Hydroxyrofecoxib O-glucuronide.
Reduction: Reduction of the hydroxyl group to form rofecoxib.
Substitution: Potential substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles such as halides or amines under specific conditions.
Major Products:
5-Hydroxyrofecoxib O-glucuronide: Formed through glucuronidation.
Rofecoxib: Regenerated through reduction of 5-Hydroxyrofecoxib.
Scientific Research Applications
5-Hydroxyrofecoxib has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study hydroxylation reactions and metabolic pathways.
Biology: Investigated for its role in the metabolism of rofecoxib and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects and as a biomarker for rofecoxib metabolism.
Industry: Utilized in the development of dual-state emission materials and other advanced materials
Mechanism of Action
The mechanism of action of 5-Hydroxyrofecoxib involves its interaction with specific molecular targets and pathways. As a metabolite of rofecoxib, it retains some of the inhibitory effects on COX-2, leading to reduced inflammation and pain. The hydroxylation of rofecoxib to form 5-Hydroxyrofecoxib is a key step in its metabolic pathway, involving enzymes such as cytochrome P450 .
Comparison with Similar Compounds
Rofecoxib: The parent compound, a selective COX-2 inhibitor.
5-Hydroxyrofecoxib O-glucuronide: A glucuronidated metabolite of 5-Hydroxyrofecoxib.
Trans-3,4-dihydro-rofecoxib: Another metabolite of rofecoxib
Uniqueness: 5-Hydroxyrofecoxib is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. Its reversible metabolism to and from rofecoxib highlights its role in the enterohepatic recycling process, making it a valuable compound for studying metabolic pathways and drug interactions .
Properties
IUPAC Name |
2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVUSNBLYMFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433560 | |
Record name | 5-Hydroxy Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-17-5 | |
Record name | 5-Hydroxyrofecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185147175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYROFECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJV9U9K61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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